3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16782712
Molecular Formula: C17H16ClN3S
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3S |
|---|---|
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C17H16ClN3S/c1-12(13-6-4-3-5-7-13)22-17-20-19-16(21(17)2)14-8-10-15(18)11-9-14/h3-12H,1-2H3 |
| Standard InChI Key | VKPCZXLXVLSNPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted at three positions:
-
Position 3: A 4-chlorophenyl group, introducing aromaticity and electron-withdrawing effects.
-
Position 4: A methyl group, contributing steric bulk and modulating electronic properties.
-
Position 5: A (1-phenylethyl)thio moiety, which combines sulfur’s nucleophilic character with a hydrophobic aromatic tail.
This Y-shaped architecture is reminiscent of pharmacologically active triazoles, such as celecoxib, where substituents dictate target selectivity (e.g., COX-2 inhibition) . The chlorine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding interactions, while the thioether linkage at position 5 could facilitate redox modulation or serve as a nitric oxide donor .
Electronic Configuration
The electronic landscape of the compound is shaped by its substituents. The 4-chlorophenyl group introduces electron deficiency via inductive effects, potentially stabilizing charge-transfer interactions. Computational studies on related triazoles, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-thione, reveal that substituents significantly alter HOMO-LUMO gaps, impacting reactivity and optical properties . For the target compound, density functional theory (DFT) simulations at the B3LYP/6-31G(d) level could predict frontier molecular orbitals, polarizability, and hyperpolarizability—key parameters for understanding its chemical behavior .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is documented, analogous routes for bistriazoles suggest a multi-step approach:
-
Formation of Hydrazide Intermediate: Reacting 4-chlorobenzoyl chloride with methylhydrazine to yield N-methyl-4-chlorobenzohydrazide.
-
Thiocarbamation: Treating the hydrazide with 1-phenylethyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate .
-
Cyclization: Acid-catalyzed cyclization of the thiosemicarbazide to generate the 1,2,4-triazole core. This step may involve dehydrating agents like phosphorus oxychloride or sulfuric acid .
Critical Reaction Parameters:
-
Solvent choice (e.g., ethanol vs. acetone) affects yield and purity.
-
Temperature control during cyclization prevents side reactions, such as oxidation of the thioether group.
Reaction Mechanisms
The cyclization step likely proceeds through intramolecular nucleophilic attack, where the thiolate anion displaces a leaving group (e.g., water) to form the triazole ring. Computational modeling of similar reactions, such as the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, supports a concerted mechanism with a six-membered transition state .
Spectroscopic Profiling
Infrared Spectroscopy
Key IR absorption bands for the compound would include:
-
N–H Stretch: ~3250 cm⁻¹ (broad, indicative of triazole NH).
-
C–S Stretch: ~1280 cm⁻¹ (characteristic of thioether linkages) .
Comparisons with experimental data from analogous compounds, such as 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide, reveal consistent patterns in skeletal vibrations .
Nuclear Magnetic Resonance
1H NMR (DMSO-d6, 400 MHz):
-
Aromatic Protons: δ 7.40–7.60 (multiplet, 9H, 4-chlorophenyl and phenylethyl groups).
-
Methyl Groups: δ 2.60 (s, 3H, CH3 at position 4); δ 1.50 (d, 3H, CH3 from 1-phenylethyl) .
-
NH Proton: δ 10.20 (s, 1H, exchangeable with D2O).
13C NMR:
Computational Insights
Density Functional Theory Analysis
DFT simulations at the B3LYP/6-31G(d) level provide optimized geometries and electronic properties:
-
Bond Lengths: C–S bond length ~1.81 Å, consistent with thioether linkages .
-
HOMO-LUMO Gap: Estimated at 4.2 eV, suggesting moderate reactivity.
-
Molecular Electrostatic Potential (MEP): Negative potential localized at the triazole nitrogen and sulfur atoms, indicating nucleophilic sites .
Thermodynamic Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume